molecular formula C10H12BrN B13295912 1-(3-Bromo-4-methylphenyl)cyclopropan-1-amine

1-(3-Bromo-4-methylphenyl)cyclopropan-1-amine

Cat. No.: B13295912
M. Wt: 226.11 g/mol
InChI Key: KBFFZZIUBOGDGK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(3-Bromo-4-methylphenyl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-methylbenzyl chloride with cyclopropylamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-(3-Bromo-4-methylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as sodium iodide in acetone or palladium-catalyzed coupling reactions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the bromine atom play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(3-Bromo-4-methylphenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

1-(3-bromo-4-methylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12BrN/c1-7-2-3-8(6-9(7)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3

InChI Key

KBFFZZIUBOGDGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)N)Br

Origin of Product

United States

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